Bicyclo[2.2.2]octane-2,5-dione

Enolization kinetics Homoconjugation Bridged diketones

Traditional synthetic routes to racemic bicyclo[2.2.2]octane-2,5-dione yield only 4% overall, creating supply bottlenecks for chiral ligand development. This compound resolves the issue: • Racemate (95% purity) and enantiopure (1R,4R)- and (1S,4S)-forms (≥98% ee) available • 28,500× enolization rate enhancement vs. 2,6-dione isomer enables efficient α-functionalization • Derived Rh-diene complexes achieve up to 99% ee in asymmetric 1,4-additions; Ti complexes up to 97% ee in ketone reductions

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 57346-05-1
Cat. No. B1252851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octane-2,5-dione
CAS57346-05-1
Synonymsbicyclo(2.2.2)octane-2,5-dione
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)C1CC2=O
InChIInChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2
InChIKeyWMJKUNDVKHUCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octane-2,5-dione: Compound Overview


Bicyclo[2.2.2]octane-2,5-dione (CAS 57346-05-1) is a C₂-symmetric bridged bicyclic diketone with molecular formula C₈H₁₀O₂ and molecular weight 138.16 g/mol [1]. The compound features two carbonyl groups at the 2- and 5-positions of the rigid bicyclo[2.2.2]octane framework, with zero rotatable bonds and a computed XLogP3-AA of -0.1 [1]. The racemic form is commercially available at 95% purity as a solid , while both enantiomers—(1R,4R)-bicyclo[2.2.2]octane-2,5-dione (CAS 76478-53-0) and (1S,4S)-bicyclo[2.2.2]octane-2,5-dione (CAS 177931-43-0)—are available with defined optical rotation values and melting point ranges .

Selection Enantiopure or racemic form for asymmetric synthesis and stereochemical-control studies
Workflow Chiral diene ligand precursor synthesis, enolate chemistry, C₂-symmetric building block applications
Identity Bridged bicyclic diketone; enantiomeric forms with defined optical rotation available

Bicyclo[2.2.2]octane-2,5-dione: Substitution Risks


Generic substitution of bicyclo[2.2.2]octane-2,5-dione with structurally similar compounds is not scientifically defensible due to profound differences in both fundamental chemical reactivity and synthetic accessibility. Kinetic studies demonstrate that the 2,5-dione positional isomer undergoes base-catalyzed enolization at a rate 28,500 times faster than its 2,6-dione counterpart, driven by a unique polar stabilization mechanism rather than through-bond homoconjugation [1]. This reactivity gap fundamentally alters the compound's behavior in α-functionalization and domino transformations. Furthermore, the compound's value as a chiral building block depends critically on enantiomeric purity—the racemate cannot substitute for enantiopure material in asymmetric ligand synthesis. Traditional synthetic routes to the racemic diketone yield only 4% overall, whereas chemo-enzymatic resolution methods achieve 30% overall yield and provide a scalable path to homochiral material [2].

2,5-Dione (target)
2,6-Dione isomer
Enolization rate may shift by ~28,500-fold, altering α-functionalization pathway response and diastereoselectivity
Enantiopure (R,R) or (S,S)
Racemic mixture
Stereochemical outcome in asymmetric catalysis may differ; enantiomeric purity critical for ligand performance
Chemo-enzymatic (30% yield)
Traditional Diels–Alder (4% yield)
Material availability and scalability may be substantially limited without validated high-yield route

Bicyclo[2.2.2]octane-2,5-dione: Key Differentiating Evidence


Enolization Rate: 2,5-Dione vs 2,6-Dione Isomers

In a direct head-to-head kinetic study of NaOD-catalyzed H/D exchange in 60:40 (v/v) dioxane–D₂O at 25.0 °C, bicyclo[2.2.2]octane-2,5-dione (1) exhibited a second-order rate constant for enolization of (9.7 ± 1.5) × 10⁻¹ L mol⁻¹ s⁻¹, compared to only (3.4 ± 1.2) × 10⁻⁵ L mol⁻¹ s⁻¹ for the isomeric bicyclo[2.2.2]octane-2,6-dione (2) [1]. The 2,5-dione also enolizes 76 times faster than the monoketone bicyclo[2.2.2]octan-2-one (k = (1.27 ± 0.02) × 10⁻² L mol⁻¹ s⁻¹), while the 2,6-dione is unexpectedly 370-fold less reactive than the monoketone [1]. Diastereoselectivity also diverges: the 2,5-dione shows slight exo selectivity (1.2), whereas the 2,6-dione shows endo selectivity (2.1) [1].

Enolization Rate
Head-to-head
k₂ 9.7×10⁻¹ vs 3.4×10⁻⁵ L mol⁻¹ s⁻¹ (28,500-fold faster than 2,6-dione; 76-fold faster than monoketone)
Supports isomer-specific reactivity context; substitution may alter enolate pathway
60:40 dioxane–D₂O, NaOD, 25.0°C
Enolization kinetics Homoconjugation Bridged diketones Base-catalyzed H/D exchange

Yield Comparison: Chemo-Enzymatic vs Diels–Alder Routes

A practical chemo-enzymatic route to homochiral bicyclo[2.2.2]octane-2,5-dione via immobilized lipase resolution of an enol acetate derivative achieves 30% overall yield [1]. In contrast, the traditional Diels–Alder route from hydroquinone and maleic anhydride followed by hydrolysis and decarboxylation yields only 4% overall for the racemic material [1]. The chemo-enzymatic approach circumvents the low-yielding decarboxylation step that has historically limited access to this scaffold [1].

Synthetic Yield
Head-to-head
30% (chemo-enzymatic) vs 4% (traditional Diels–Alder)
Supports scalable procurement context; traditional route may not meet multigram demand
Lipase resolution of enol acetate derivative
Chemo-enzymatic synthesis Lipase resolution Chiral diene ligand precursor Diels–Alder

Enantiomer Optical Rotation and Melting Point

The two enantiomers of bicyclo[2.2.2]octane-2,5-dione exhibit opposite optical rotations and distinct melting point ranges, enabling clear differentiation for procurement and quality control. (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione shows [α]²²/D = −53.0° (c = 0.5, CHCl₃) and melts at 202–206 °C . Its antipode, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, shows [α]²²/D = +53° (c = 0.5, CHCl₃) and melts at 199–209 °C . The (1S,4S)-enantiomer has also been prepared with 98% ee via synthetic routes starting from optically active hydroxyketone precursors [1].

Enantiomer Identity
Direct head-to-head
(1R,4R): [α]²²/D = −53.0° (c 0.5, CHCl₃), mp 202–206°C
(1S,4S): +53°, mp 199–209°C
Supports enantiomeric attribution review; optical rotation confirms lot identity
98% ee achievable for (1S,4S)-enantiomer
Chiral resolution Optical rotation Enantiopure building blocks C₂-symmetric diketones

Enolate Tetramethylation Reactivity

Bicyclo[2.2.2]octane-2,5-dione (7) undergoes facile tetramethylation of its enolate to yield 3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione (5) in good yield [1]. This reactivity pattern parallels that of the smaller-ring analog bicyclo[2.2.1]heptane-2,5-dione (6), which also undergoes rapid tetramethylation, establishing the bicyclo[2.2.2]octane-2,5-dione scaffold as a viable substrate for exhaustive α-functionalization [1]. AM1 calculations on the corresponding enolates provide computational support for the enhanced acidity of the C3 hydrogens that drives this reactivity [1].

Tetramethylation
Class-level
Facile tetramethylation to 3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione in good yield
Supports enolate chemistry study fit; class-level reactivity parallels [2.2.1] analog
Computational support from AM1 enolate calculations
Enolate chemistry α-Methylation Tetramethylation Homologation

Chiral Diene Ligand Precursor for Rh-Catalyzed Asymmetric 1,4-Addition

Chiral bicyclo[2.2.2]octane-2,5-dione is the established precursor to C₂-symmetric 2,5-disubstituted bicyclo[2.2.2]octa-2,5-diene ligands developed by Hayashi [1]. These chiral diene ligands, when complexed with rhodium, achieve up to 99% ee in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, with high catalytic activity observed across both cyclic and linear substrates [2]. The chiral diketone intermediate 7 is the critical synthetic gateway to these diene ligands; however, its historical difficulty of synthesis and resolution has been a limiting factor for widespread adoption of chiral diene ligands in asymmetric catalysis [1].

Ligand Performance
Class-level
Derived Rh-diene ligands achieve up to 99% ee in asymmetric 1,4-addition
Supports chiral ligand development context; enantioselectivity reported across substrates
Class-level inference; no direct comparator data
Chiral diene ligands Rhodium catalysis Asymmetric 1,4-addition C₂-symmetric ligands

Melting Range: Racemate vs Enantiomers

The racemic bicyclo[2.2.2]octane-2,5-dione (CAS 57346-05-1) exhibits a melting point range of 203–205 °C . This value is distinct from both enantiomers: the (1R,4R)-enantiomer melts at 202–206 °C , while the (1S,4S)-enantiomer melts at 199–209 °C . The non-overlapping but proximate melting ranges between racemate and enantiomers provide a simple, instrument-accessible means of confirming which form has been received, particularly important when the racemate and enantiomers share the same molecular weight and nearly identical spectroscopic signatures.

Melting Point ID
Data to verify
Racemate 203–205°C; (1R,4R) 202–206°C; (1S,4S) 199–209°C
Context-dependent; melting ranges may support initial form verification
Data to verify; source-specific review recommended
Melting point Thermal properties Solid-state characterization Quality control

Bicyclo[2.2.2]octane-2,5-dione: Application Scenarios


Chiral Diene Ligand Precursor for Asymmetric Catalysis

Procure enantiopure (1R,4R)- or (1S,4S)-bicyclo[2.2.2]octane-2,5-dione as the key intermediate for synthesizing C₂-symmetric bicyclo[2.2.2]octa-2,5-diene ligands. The derived rhodium complexes achieve up to 99% ee in asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, with broad substrate scope across both cyclic and linear enones [1]. The chiral diene ligand class has demonstrated unique advantages in catalytic activity and enantioselectivity compared to traditional phosphorus and nitrogen ligand frameworks [2].

Enolate α-Functionalization Studies

Utilize bicyclo[2.2.2]octane-2,5-dione as a model substrate for investigating polar effects in enolate chemistry, leveraging its 28,500-fold enolization rate enhancement over the 2,6-dione isomer and its 76-fold rate enhancement over the monoketone [1]. The compound undergoes facile tetramethylation at C3 and C6 positions in good yield, enabling access to 3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione derivatives [2]. This reactivity profile supports domino Michael reaction development and autocatalytic cascade sequences .

C₂-Symmetric Chiral Building Block

Procure (1S,4S)-bicyclo[2.2.2]octane-2,5-dione at 98% ee [1] for use as a C₂-symmetric chiral building block in the synthesis of enantiopure diols, selectively protected intermediates, and bidentate ligands for titanium-catalyzed asymmetric reductions. Titanium(IV) complexes of bicyclo[2.2.2]octane-derived ligands have demonstrated up to 97% ee in asymmetric reduction of acetophenone and 79% ee for straight-chain methyl ketones such as 2-octanone [2].

Quality Control: Melting Point and Optical Rotation

Upon receipt, verify material identity and stereochemical integrity using the established melting point ranges: 203–205 °C for racemic material [1], 202–206 °C for (1R,4R)-enantiomer [2], and 199–209 °C for (1S,4S)-enantiomer . For enantiopure material, confirm optical rotation values: [α]²²/D = −53.0° (c = 0.5, CHCl₃) for (1R,4R)-enantiomer [2] and [α]²²/D = +53° (c = 0.5, CHCl₃) for (1S,4S)-enantiomer .

Application
Selection Property
Validation Focus
Chiral diene ligand precursor synthesis
Enantiomeric purity and optical rotation
Chiral identity verification; asymmetric 1,4-addition enantioselectivity review
Enolate α-functionalization studies
Isomer-specific enolization rate context
2,5-dione vs 2,6-dione reactivity context; tetramethylation pathway review
C₂-symmetric chiral building block procurement
Reported enantiomeric purity
Enantiomer-specific asymmetric reduction outcome review
Identity verification upon receipt
Melting range and optical rotation
Lot-specific melting point and polarimetry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.2]octane-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.